2-Methoxy-2,2-diphenylacetic acid
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Overview
Description
2-Methoxy-2,2-diphenyl-acetic acid is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of a methoxy group (-OCH3) and two phenyl groups (-C6H5) attached to the central acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2,2-diphenyl-acetic acid typically involves the reaction of benzophenone with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 2-methoxy-2,2-diphenyl-acetic acid may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-2,2-diphenyl-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Methoxy-2,2-diphenyl-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-2,2-diphenyl-acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and phenyl rings play a crucial role in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
2-Methoxy-2-phenyl-acetic acid: Lacks one phenyl group compared to 2-methoxy-2,2-diphenyl-acetic acid.
2,2-Diphenyl-acetic acid: Lacks the methoxy group.
2-Methoxy-benzoic acid: Contains a single phenyl ring and a methoxy group.
Uniqueness: 2-Methoxy-2,2-diphenyl-acetic acid is unique due to the presence of both methoxy and diphenyl groups, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
7475-61-8 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methoxy-2,2-diphenylacetic acid |
InChI |
InChI=1S/C15H14O3/c1-18-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17) |
InChI Key |
YNDNIPMGZASSRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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